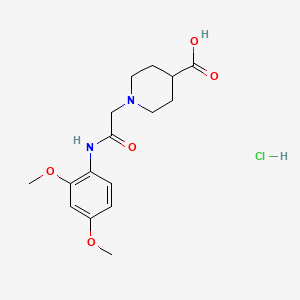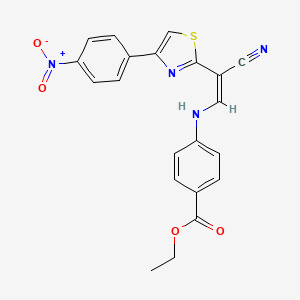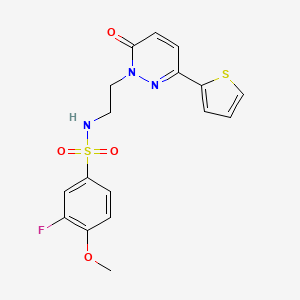
3-fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions that incorporate specific functional groups into the molecule. A study by Gul et al. (2016) describes a synthesis approach for creating sulfonamide compounds that could potentially be adapted for the compound , emphasizing the role of substituted benzaldehydes and hydrazinobenzenesulfonamide in forming complex sulfonamide structures (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives reveals significant insights into their chemical behavior. Rodrigues et al. (2015) investigated the crystal structures of closely related molecules, highlighting the importance of C—H⋯πaryl and C—H⋯O interactions in determining the molecule's supramolecular architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
The reactivity of benzenesulfonamide derivatives is influenced by their functional groups. For instance, Yasui et al. (2011) discuss the use of a fluorinating reagent to introduce fluorine atoms into the molecule, potentially affecting the reactivity and chemical properties of benzenesulfonamides, including the target compound (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystallinity, are closely linked to their molecular structure. The study by Jacobs et al. (2013) on different N-[2-(pyridin-2-yl)ethyl]-derivatives provides insights into how variations in the molecular structure can impact these physical properties, which might be relevant for understanding the physical characteristics of the compound (Jacobs et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is crucial for benzenesulfonamide derivatives. Research by Gao et al. (2014) on the synthesis of a novel potential PET selective radioligand explores these aspects, shedding light on how specific substitutions on the benzenesulfonamide core can influence its chemical behavior (Gao et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Activity : Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Such compounds show potential in addressing microbial resistance and developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Photodynamic Therapy for Cancer Treatment : Research indicates that benzenesulfonamide derivatives can be used in photodynamic therapy, particularly in the treatment of cancer. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors : Certain benzenesulfonamides have been tested for their inhibitory activity against carbonic anhydrase enzymes, showing potential for use in anti-tumor activity studies (Gul et al., 2016).
Idiopathic Pulmonary Fibrosis Treatment : Related benzenesulfonamide compounds have been claimed for use in treating idiopathic pulmonary fibrosis. These compounds have undergone Phase I clinical trials, indicating their potential therapeutic use (Norman, 2014).
Fluorophore Development for Zinc(II) Detection : Research has been conducted on the development of zinc(II) specific fluorophores using benzenesulfonamide derivatives. These fluorophores are significant in studying intracellular Zn2+ due to their strong fluorescence when bound by Zn2+ (Kimber et al., 2001).
Antifungal and Antibacterial Activity : Novel chromone-pyrimidine coupled derivatives, including those with benzenesulfonamide moieties, have shown significant antifungal and antibacterial activity. This suggests their potential as antimicrobial agents (Tiwari et al., 2018).
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S2/c1-25-15-6-4-12(11-13(15)18)27(23,24)19-8-9-21-17(22)7-5-14(20-21)16-3-2-10-26-16/h2-7,10-11,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOZOLKDPLINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
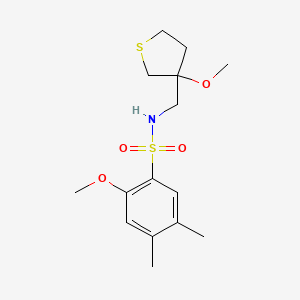
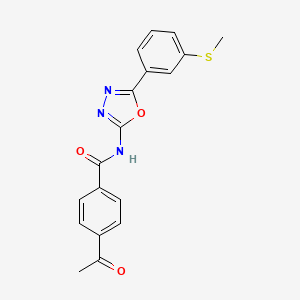
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
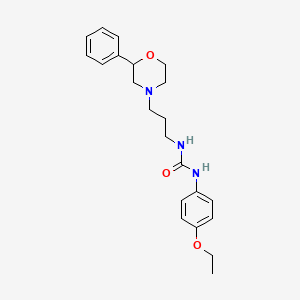
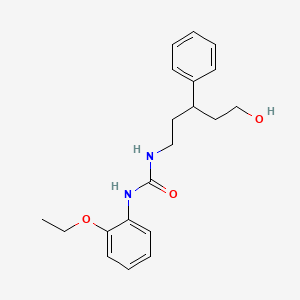
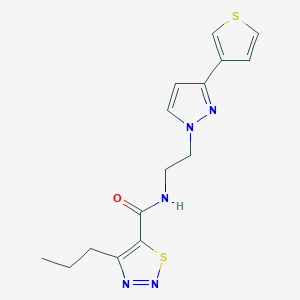
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)
